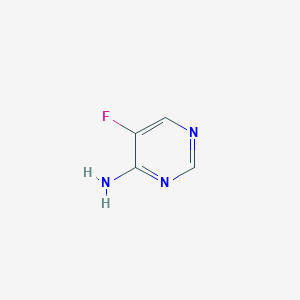

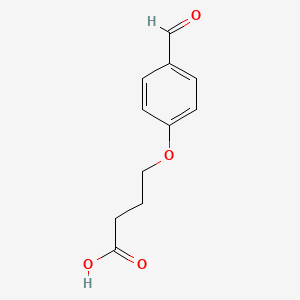

4-(4-甲醛基苯氧基)丁酸

描述

The compound of interest, 4-(4-formylphenoxy)butanoic Acid, is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis of 4-hydroxy-2-butanone from formaldehyde and acetone is explored under supercritical conditions, which could be relevant to understanding the reactivity of the formyl group in the target compound . Additionally, the demethylation process of 4-(4-methoxyphenyl)butanoic acid to form 4-(4-hydroxyphenyl)butanoic acid without the use of organic solvents may offer a parallel to potential synthetic routes for the target compound .

Synthesis Analysis

The synthesis of related compounds involves the use of formaldehyde and acetone under supercritical conditions to form 4-hydroxy-2-butanone . This process occurs without a catalyst and has been studied for its kinetics and mechanism. Similarly, the demethylation of 4-(4-methoxyphenyl)butanoic acid to produce 4-(4-hydroxyphenyl)butanoic acid is achieved using aqueous HBr, which suggests a potential route for introducing the formyl group onto a phenoxybutanoic acid backbone .

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been studied, such as 4-(2-Naphthyl)butanoic acid, which crystallizes in a centrosymmetric space group and forms cyclic dimers through hydrogen bonding . This information can be extrapolated to hypothesize about the molecular structure of 4-(4-formylphenoxy)butanoic Acid, which may also exhibit specific crystalline and dimerization properties due to the presence of the carboxylic acid group.

Chemical Reactions Analysis

The reactivity of formaldehyde in the synthesis of 4-hydroxy-2-butanone is significant, as it undergoes side reactions in a supercritical state . This reactivity could be relevant when considering the stability and reactivity of the formyl group in 4-(4-formylphenoxy)butanoic Acid. Additionally, the transformations of 4-hydroxy-2-butenolide in water at various pH levels indicate that the compound undergoes tautomeric and acid-base transformations, which could be analogous to the behavior of the target compound under different pH conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related studies. For example, the formation of 4-hydroxy-2-butanone and its subsequent dehydration suggests that the target compound may also be susceptible to dehydration reactions, affecting its physical state and reactivity . The solvent-free synthesis process for 4-(4-hydroxyphenyl)butanoic acid also indicates that the target compound might be crystallized directly from a reaction mixture, which could be important for its purification and characterization .

科学研究应用

羧酸和肌肉氯通道电导

羧酸,包括4-(4-甲醛基苯氧基)丁酸的类似物,已被研究其对大鼠条纹肌氯膜电导的影响。对这些化合物结构的化学修饰,如引入芳氧烷基基团,显著影响它们的生物活性。随着烷基链的延长,观察到生物活性的增加,突显了化学结构与生物功能之间的复杂关系 (Carbonara et al., 2001)。

无机溶剂有机合成过程

已进行研究,开发了一种无机溶剂无机合成过程,用于合成与4-(4-甲醛基苯氧基)丁酸相关的关键中间体。这包括合成4-(4-羟基苯基)丁酸,这是生产某些药物的关键步骤。该过程涉及去甲基化而无需有机溶剂,强调了朝着更环保的化学合成方法的推进 (Delhaye et al., 2006)。

合成离子通道的光控门控

4-氧代-4-(芘-4-基甲氧基)丁酸,一种与4-(4-甲醛基苯氧基)丁酸相关的化合物,已被用于在纳米流体设备中展示光控门控。这涉及使用光敏疏水分子来控制合成离子通道中水溶液中离子物种的传输。这类研究在控制释放、传感和信息处理方面具有潜在应用 (Ali et al., 2012)。

衍生物的抗菌活性

已合成并测试了4-(4-甲醛基苯氧基)丁酸的衍生物,如3-[(2-羟基苯基)氨基]丁酸,用于抗菌活性。这些化合物已显示出对各种细菌和真菌物种的有效性,表明它们作为抗菌剂的潜力 (Mickevičienė等,2015)。

固相合成应用

4-甲醛-3,5-二甲氧基苯酚,一种与4-(4-甲醛基苯氧基)丁酸密切相关的化合物,已用于合成酸敏感连接剂和固相合成树脂。这展示了该化合物在肽和非肽的制备中的实用性,突显了其在促进复杂生物化学合成中的作用 (Jin et al., 2001)。

光降解和环境相互作用

研究还探讨了苯氧烷基酸除草剂在各种环境中的吸附和降解,包括与4-(4-甲醛基苯氧基)丁酸类似的化合物。这些除草剂经历光降解并与土壤和水相互作用,已成为了解它们的环境影响和地下水污染潜力的焦点 (Paszko et al., 2016)。

安全和危害

While specific safety data for 4-(4-formylphenoxy)butanoic Acid is not provided, general safety precautions for handling similar compounds include avoiding dust formation, not breathing in dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

属性

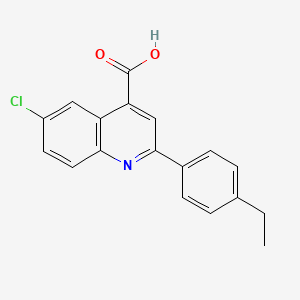

IUPAC Name |

4-(4-formylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-8-9-3-5-10(6-4-9)15-7-1-2-11(13)14/h3-6,8H,1-2,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKECISRCTNHSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393253 | |

| Record name | 4-(4-formylphenoxy)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-formylphenoxy)butanoic Acid | |

CAS RN |

99865-70-0 | |

| Record name | 4-(4-formylphenoxy)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)

![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)